N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide
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Overview
Description
N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octan-5-yl]methyl]-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxa-azonia-boranuidabicyclo octane core, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide typically involves multiple steps. The process begins with the preparation of the dioxa-azonia-boranuidabicyclo octane core, which is achieved through a series of enantioselective reactions . The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the hydroxybenzamide moiety through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzamide moiety can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted chlorophenyl derivatives .
Scientific Research Applications
N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxa-azonia-boranuidabicyclo octane derivatives and chlorophenyl-containing molecules .
Uniqueness
N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide is unique due to its combination of structural features, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
79484-59-6 |
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Molecular Formula |
C18H20BClN2O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20BClN2O4/c20-15-7-5-14(6-8-15)19-22(9-11-25-19,10-12-26-19)13-21-18(24)16-3-1-2-4-17(16)23/h1-8,23H,9-13H2,(H,21,24) |
InChI Key |
GYVDJCWVQXSCDU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CCO1)(CCO2)CNC(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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